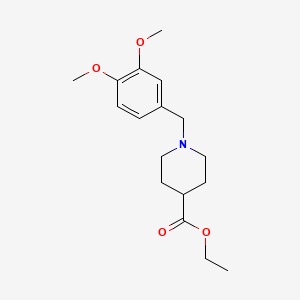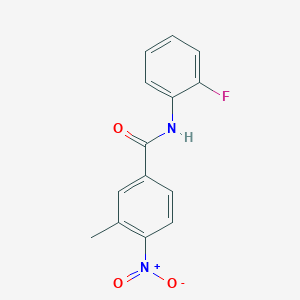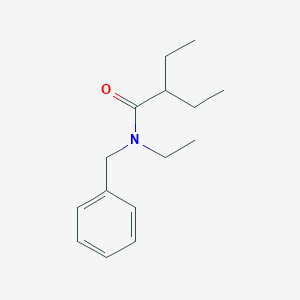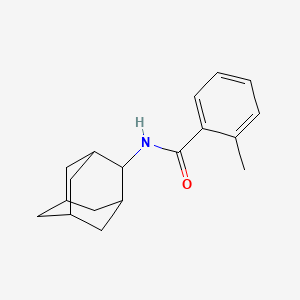
ethyl 1-(3,4-dimethoxybenzyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(3,4-dimethoxybenzyl)-4-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxylates and is commonly referred to as EDP-239. In
科学的研究の応用
EDP-239 has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. EDP-239 has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory.
EDP-239 has also been studied for its potential as an analgesic. It has been shown to activate the mu-opioid receptor, which is responsible for pain relief. This activation leads to a decrease in pain perception without the side effects associated with traditional opioid analgesics.
作用機序
The mechanism of action of EDP-239 is complex and involves multiple pathways. One of the primary mechanisms is the inhibition of acetylcholinesterase, as mentioned above. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory.
EDP-239 also activates the mu-opioid receptor, leading to pain relief. Additionally, it has been shown to inhibit the activity of phosphodiesterase-4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). This inhibition leads to an increase in cAMP levels, which can have anti-inflammatory effects.
Biochemical and Physiological Effects
EDP-239 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on acetylcholinesterase and the mu-opioid receptor, it has been shown to have anti-inflammatory effects through its inhibition of phosphodiesterase-4. It has also been shown to have antioxidant effects, which can protect against cellular damage.
実験室実験の利点と制限
One of the major advantages of using EDP-239 in lab experiments is its specificity. It has been shown to have a high degree of selectivity for certain receptors and enzymes, which can make it a useful tool for studying specific pathways. Additionally, its potency and stability make it a reliable compound for use in experiments.
One limitation of using EDP-239 in lab experiments is its cost. The synthesis of EDP-239 is complex and requires specialized equipment and expertise, which can make it an expensive compound to produce. Additionally, its specificity can also be a limitation, as it may not be useful for studying pathways outside of its target receptors and enzymes.
将来の方向性
There are several future directions for research on EDP-239. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the optimal dosage and administration of EDP-239 for these conditions.
Another area of interest is the potential use of EDP-239 as an analgesic. Further research is needed to determine its efficacy and safety compared to traditional opioid analgesics.
Finally, there is potential for EDP-239 to be used as a tool for studying specific pathways in the body. Further research is needed to determine its specificity and selectivity for different receptors and enzymes, as well as its potential for use in different experimental models.
Conclusion
In conclusion, EDP-239 is a chemical compound with significant potential for therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of EDP-239 for treating neurological disorders, as well as its potential as an analgesic and tool for studying specific pathways in the body.
合成法
The synthesis of EDP-239 involves a series of chemical reactions. The starting material for the synthesis is 3,4-dimethoxybenzylamine, which is reacted with ethyl chloroformate to form ethyl 3,4-dimethoxybenzylcarbamate. This intermediate is then reacted with piperidine and triethylamine to form EDP-239. The synthesis of EDP-239 has been optimized to achieve high yields and purity.
特性
IUPAC Name |
ethyl 1-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-4-22-17(19)14-7-9-18(10-8-14)12-13-5-6-15(20-2)16(11-13)21-3/h5-6,11,14H,4,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZUUWRPJLICJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3,4-dimethoxybenzyl)piperidine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5696546.png)
![N-[4-(benzyloxy)phenyl]-2,2,2-trichloroacetamide](/img/structure/B5696552.png)
![1'-(3-phenoxypropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5696566.png)
![2-amino-8-(3,4-dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one](/img/structure/B5696573.png)

![2-amino-N-1-naphthyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5696583.png)
![1-[2-(4-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5696585.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5696602.png)
![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(3,5-dimethylphenoxy)acetyl]oxime](/img/structure/B5696610.png)

![2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5696642.png)


![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B5696670.png)